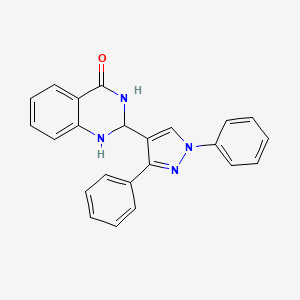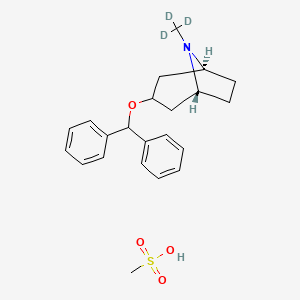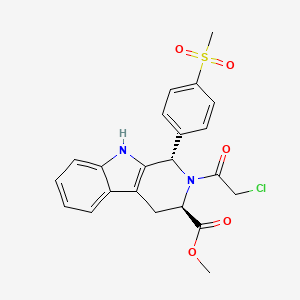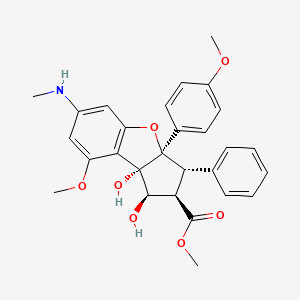
(R,R)-Lrrk2-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R)-Lrrk2-IN-7 is a chemical compound known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. It is a selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), an enzyme that plays a crucial role in various cellular processes, including neuronal function and survival. Mutations in the LRRK2 gene are associated with Parkinson’s disease, making this compound a compound of significant interest in medical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Lrrk2-IN-7 involves several steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Chiral Resolution: The compound is resolved into its enantiomers using chiral chromatography or other chiral resolution techniques to obtain the (R,R)-enantiomer.
Final Modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(R,R)-Lrrk2-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
(R,R)-Lrrk2-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of LRRK2 inhibitors.
Biology: Helps in understanding the role of LRRK2 in cellular processes and its implications in neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting LRRK2 and related pathways.
Wirkmechanismus
(R,R)-Lrrk2-IN-7 exerts its effects by selectively inhibiting the activity of leucine-rich repeat kinase 2 (LRRK2). The compound binds to the ATP-binding site of LRRK2, preventing its phosphorylation and subsequent activation. This inhibition disrupts various downstream signaling pathways involved in neuronal function and survival, thereby reducing the pathological effects associated with LRRK2 mutations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GNE-7915: Another selective LRRK2 inhibitor with a different chemical structure.
MLi-2: Known for its high potency and selectivity towards LRRK2.
PF-06447475: A potent LRRK2 inhibitor with a distinct mechanism of action.
Uniqueness of (R,R)-Lrrk2-IN-7
This compound is unique due to its specific (R,R)-enantiomeric form, which provides enhanced selectivity and potency compared to its racemic mixture or other enantiomers. This specificity makes it a valuable compound for targeted therapeutic applications and detailed mechanistic studies.
Eigenschaften
Molekularformel |
C24H26N6O |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
(2R)-2-[1-[6-[(3R)-3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]pyrimidin-4-yl]indazol-6-yl]spiro[2.2]pentane-2-carbonitrile |
InChI |
InChI=1S/C24H26N6O/c1-22(2,31)18-5-8-29(12-18)20-10-21(27-15-26-20)30-19-9-17(4-3-16(19)11-28-30)24(14-25)13-23(24)6-7-23/h3-4,9-11,15,18,31H,5-8,12-13H2,1-2H3/t18-,24+/m1/s1 |
InChI-Schlüssel |
JCQABEJXHUSDMF-KOSHJBKYSA-N |
Isomerische SMILES |
CC(C)([C@@H]1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)[C@]5(CC56CC6)C#N)C=N3)O |
Kanonische SMILES |
CC(C)(C1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)C5(CC56CC6)C#N)C=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















